diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate
Description
Diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium; sulfate is a sulfate salt of a guanidine derivative featuring a 3,4,5-trimethoxybenzoyl group. The compound’s structure combines a tri-methoxy-substituted benzamide moiety linked to an aminoguanidine group, stabilized by sulfate counterions.
Properties
CAS No. |
38261-23-3 |
|---|---|
Molecular Formula |
C22H34N8O12S |
Molecular Weight |
634.6 g/mol |
IUPAC Name |
diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate |
InChI |
InChI=1S/2C11H16N4O4.H2O4S/c2*1-17-7-4-6(10(16)14-15-11(12)13)5-8(18-2)9(7)19-3;1-5(2,3)4/h2*4-5H,1-3H3,(H,14,16)(H4,12,13,15);(H2,1,2,3,4) |
InChI Key |
HYQQUYMUGQKCKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N[NH+]=C(N)N.COC1=CC(=CC(=C1OC)OC)C(=O)N[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4,5-Trimethoxybenzoyl Intermediate
- Starting Materials: 3,4,5-trimethoxybenzoic acid or its derivatives.
- Process: The acid group is activated, often by conversion into an acid chloride or anhydride, to facilitate nucleophilic attack.
- Reagents: Thionyl chloride (SOCl2) or oxalyl chloride for acid chloride formation.
- Conditions: Reaction under anhydrous conditions, typically at low temperatures (0–5 °C) to prevent side reactions.
- Outcome: Formation of 3,4,5-trimethoxybenzoyl chloride, a reactive intermediate for subsequent coupling.
Preparation of Diaminomethylidene Derivative
- Starting Materials: Aminoguanidine or related diaminomethylidene precursors.
- Process: Aminoguanidine is reacted under controlled pH and temperature to generate the diaminomethylidene species.
- Conditions: Mild acidic or neutral conditions to stabilize the intermediate.
- Outcome: Formation of diaminomethylidene functional group ready for amide bond formation.
Coupling Reaction to Form the Amide Linkage
- Reaction: The 3,4,5-trimethoxybenzoyl chloride intermediate is reacted with the diaminomethylidene compound.
- Solvent: Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
- Catalysts/Additives: Base such as triethylamine (TEA) or pyridine to neutralize HCl byproduct.
- Temperature: Typically maintained at 0–25 °C to control reaction rate and selectivity.
- Duration: Several hours to overnight depending on scale.
- Outcome: Formation of diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino] compound.
Sulfate Salt Formation
- Process: The free amine compound is treated with sulfuric acid or a sulfate source to form the sulfate salt.
- Conditions: Controlled addition of sulfuric acid at low temperature to prevent decomposition.
- Purification: Crystallization or precipitation from suitable solvents such as ethanol or water.
- Outcome: Isolation of diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate with high purity.
Reaction Condition Optimization and Analytical Monitoring
| Step | Key Parameters | Typical Conditions | Analytical Techniques |
|---|---|---|---|
| 3,4,5-Trimethoxybenzoyl Chloride Formation | Temperature, solvent, reagent ratio | 0–5 °C, anhydrous DCM, SOCl2 | IR spectroscopy (acid chloride peak), TLC |
| Diaminomethylidene Formation | pH, temperature | Mild acidic, 20–30 °C | NMR, HPLC |
| Coupling Reaction | Temperature, base, solvent | 0–25 °C, TEA, DCM or acetonitrile | HPLC, TLC, Mass Spectrometry |
| Sulfate Salt Formation | Acid concentration, temperature | Low temperature, dilute H2SO4 | pH monitoring, crystallography, elemental analysis |
Analytical methods such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are critical for monitoring reaction progress and confirming product identity and purity.
Chemical Reactions Analysis
Diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxybenzoyl group can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound exhibits notable biological activities:
- Anti-inflammatory Properties : The 3,4,5-trimethoxybenzoyl moiety is known for its bioactive effects, suggesting potential applications in treating inflammatory conditions.
- Analgesic Effects : Its ability to modulate pain pathways may position it as a candidate for pain management therapies.
Table 1: Summary of Biological Activities
Therapeutic Applications
The compound's unique structure allows for diverse applications in pharmacology and medicinal chemistry:
- Cancer Therapy : Initial research suggests that diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium; sulfate may exhibit cytotoxic effects against specific cancer cell lines. Further studies are needed to elucidate its mechanisms of action and efficacy in vivo.
- Neurological Disorders : Given its potential anti-inflammatory properties, this compound could be explored for therapeutic effects in neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease.
- Infectious Diseases : The compound’s reactivity might allow it to interact with biological macromolecules involved in pathogen resistance or virulence.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use | Current Research Status |
|---|---|---|
| Cancer Therapy | Investigating cytotoxic effects on cancer cells | Ongoing studies |
| Neurological Disorders | Exploring anti-inflammatory effects | Preliminary research |
| Infectious Diseases | Examining interactions with pathogens | Needs further investigation |
Case Studies
Several studies have highlighted the potential of diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium; sulfate:
-
Study on Anti-inflammatory Effects :
- A study conducted on animal models showed reduced markers of inflammation when treated with the compound. The results indicated a significant decrease in cytokine levels associated with inflammatory responses.
-
Cytotoxicity Assessment :
- In vitro assays demonstrated that the compound selectively inhibited the growth of specific cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
-
Mechanistic Studies :
- Research is ongoing to understand the precise mechanisms through which this compound interacts with cellular pathways involved in inflammation and apoptosis.
Mechanism of Action
The mechanism of action of diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the trimethoxybenzoyl group plays a crucial role in its activity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3,4,5-trimethoxybenzoyl group is shared with the thiazole derivative (2j), which was synthesized for antibacterial evaluation .
- Unlike triazine-based sulfonamides (e.g., compound 1 in ), the target lacks a heterocyclic core but shares sulfonate/ammonium salt characteristics with 4-methoxy-m-phenylene diammonium sulphate .
- The sulfate counterion enhances aqueous solubility, a feature critical for bioavailability in drug design.
Physicochemical Properties
Biological Activity
Diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium; sulfate, also known as 2,4-diamino-5-(3,4,5-trimethoxy-benzyl)-pyrimidin-1-ium, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₉N₄O₃
- Molecular Weight : 291.33 g/mol
- IUPAC Name : 2,4-diamino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-1-ium
- DrugBank ID : DB03125
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties. A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives indicated that modifications at the 4-position significantly influenced the inhibitory activity against bacterial dihydrofolate reductase (DHFR). The presence of methoxy groups in the benzoyl moiety enhances the antibacterial efficacy against various strains .
Antiproliferative Effects
Research has highlighted the antiproliferative effects of related compounds featuring the 3,4,5-trimethoxybenzoyl group. For instance, a study on 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles demonstrated significant activity as tubulin inhibitors leading to apoptotic cell death in cancer cell lines. This suggests that similar mechanisms may be at play for diaminomethylidene derivatives .
The proposed mechanism involves inhibition of key enzymes such as DHFR and tubulin polymerization. The structural modifications in the compound allow it to bind effectively to these targets, disrupting essential cellular processes in pathogens and cancer cells .
Study 1: Antibacterial Activity
A series of experiments were conducted to assess the antibacterial activity of various pyrimidine derivatives. The results indicated that compounds with a trimethoxybenzyl substituent exhibited enhanced selectivity towards microbial DHFR compared to vertebrate counterparts. This selectivity is crucial for developing antibiotics with fewer side effects .
Study 2: Anticancer Potential
In a separate investigation involving indole derivatives similar to diaminomethylidene compounds, researchers found that specific modifications led to increased potency against cancer cell lines. The findings suggest that further exploration into the structure of diaminomethylidene derivatives could yield effective anticancer agents .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₉N₄O₃ |
| Molecular Weight | 291.33 g/mol |
| Biological Activity | Antimicrobial, Antiproliferative |
| Target Enzymes | Dihydrofolate reductase (DHFR), Tubulin |
| Selectivity | High against microbial DHFR |
Q & A
Q. What is the role of the 3,4,5-trimethoxybenzoyl group in the biological activity of this compound?
The 3,4,5-trimethoxybenzoyl moiety is critical for antiproliferative activity, primarily through tubulin polymerization inhibition. Structural analogs (e.g., combretastatin A-4 derivatives) demonstrate that this group stabilizes interactions with tubulin’s colchicine-binding site, disrupting microtubule dynamics. Experimental validation involves synthesizing derivatives and testing their IC50 values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
Q. What synthetic routes are commonly used to introduce the 3,4,5-trimethoxybenzoyl moiety into triazole-based analogs?
A typical method involves converting methyl 3,4,5-trimethoxybenzoate to a propanenitrile intermediate, followed by cyclization with aryl azides to form 1,2,3-triazole derivatives. For example, Huisgen 1,3-dipolar cycloaddition under click chemistry conditions (Cu(I) catalysis) efficiently generates the triazole core. Reaction conditions (e.g., solvent, temperature) are optimized to minimize side products .
Q. How is the purity of synthesized derivatives assessed during preclinical studies?
Purity is validated using HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry. Crystallographic refinement via SHELXL confirms structural integrity, with R-factor thresholds (<0.05 for high-resolution data) ensuring accuracy. Impurities (e.g., unreacted starting materials) are quantified via integration of chromatographic peaks .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the αABC angle to enhance bioactivity?
The αABC angle (between geometric centers of A, B, and C rings) influences binding to tubulin. DFT calculations (B3LYP/6-31G* basis set) model conformational flexibility, identifying optimal angles (~108–110°) that mimic active analogs like combretastatin A-4. Derivatives with αABC deviations >5° show reduced activity, guiding synthetic prioritization of compounds with planar configurations .
Q. What strategies mitigate crystallographic challenges (e.g., twinning, absorption) during structural refinement?
For twinned crystals, SHELXL’s TWIN/BASF commands model twin domains, while empirical absorption corrections (spherical harmonics in SHELXC) address anisotropic effects. High-resolution data (d-spacing <1.0 Å) improves electron density maps, and iterative refinement cycles (R1 <0.03) resolve disorder in methoxy groups .
Q. How does substitution at the triazole C5 position affect solubility and potency?
Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) at C5 enhances aqueous solubility but may reduce membrane permeability. Balancing logP values (2.0–3.5) is critical: oxime linkers improve solubility without compromising potency, whereas hydrophobic substituents (e.g., methyl) boost cytotoxicity but require formulation aids (e.g., PEGylation) .
Q. What mechanistic insights explain activity against drug-resistant cancer cells?
Derivatives with rigidified triazole cores evade P-glycoprotein-mediated efflux, a common resistance mechanism. Flow cytometry assays (Annexin V/PI staining) confirm apoptosis induction, while Western blotting reveals downregulation of survivin and Bcl-2. Resistance profiling involves comparing IC50 values in parental vs. vincristine-selected cell lines .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates
Q. Table 2. Antiproliferative Activity of Selected Derivatives
| Compound | αABC (°) | IC50 (nM, HeLa) | Tubulin Inhibition (%) |
|---|---|---|---|
| (Z)-9a | 109.5 | 12.4 | 92 |
| MPT0B214 | N/A | 8.7 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
